molecular formula C13H12N2O5S B1278174 N-(Benzyloxy)-2-nitrobenzenesulfonamide CAS No. 77925-80-5

N-(Benzyloxy)-2-nitrobenzenesulfonamide

Cat. No.: B1278174
CAS No.: 77925-80-5
M. Wt: 308.31 g/mol
InChI Key: HMDOHALMCRHCFZ-UHFFFAOYSA-N
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Description

N-(Benzyloxy)-2-nitrobenzenesulfonamide (BNBS) is a synthetic compound that is used in various scientific research applications. It is a nitrobenzenesulfonamide, a type of sulfonamide that has a nitro group attached to its benzene ring. BNBS is known for its versatility and is used in various laboratory experiments and research studies. It is also used to synthesize other compounds, such as derivatives of this compound.

Scientific Research Applications

Solid-Phase Synthesis of N-alkyl Hydroxamic Acids

  • Polymer-supported N-benzyloxy-2-nitrobenzenesulfonamides have been used for the N-alkylation of various compounds through different routes, including Fukuyama reaction, N-alkylation with alkylbromides, and Michael addition reaction. The resulting N-alkyl hydroxamic acids were obtained in excellent purity and yield (Krchnak & Slough, 2004).

Synthesis of Nitrogenous Heterocycles

  • N-Benzyl-2-nitrobenzenesulfonamides were used in the base-mediated intramolecular arylation to yield benzhydrylamines. These compounds are useful intermediates in synthesizing various nitrogenous heterocycles, including indazole oxides and quinazolines (Kisseljova, Smyslova & Krchnak, 2014).

Bacterial Biofilm Inhibition

  • Novel derivatives of N-(Benzyloxy)-2-nitrobenzenesulfonamide were synthesized and shown to have inhibitory effects on bacterial biofilms of Escherichia coli and Bacillus subtilis, with minimal cytotoxicity (Abbasi et al., 2020).

Versatile Means for Preparation of Secondary Amines

  • This compound derivatives have been explored for their potential in the preparation of secondary amines and as protective agents for amines, demonstrating versatility in chemical synthesis (Fukuyama, Jow & Cheung, 1995).

Conformational Properties and Structural Studies

  • The molecular structure and conformational properties of this compound have been studied in gas and crystalline phases to understand its chemical behavior and potential applications (Giricheva et al., 2011).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include information about safe handling and disposal practices .

Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, areas of its chemistry that need further exploration, and ways in which its synthesis could be improved .

Properties

IUPAC Name

2-nitro-N-phenylmethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c16-15(17)12-8-4-5-9-13(12)21(18,19)14-20-10-11-6-2-1-3-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDOHALMCRHCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431674
Record name N-(Benzyloxy)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77925-80-5
Record name N-(Benzyloxy)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-nitrobenzene-1-sulfonyl chloride (500 g, 2.26 mol) in pyridine (1500 mL) was added dropwise to a solution of O-benzylhydroxylamine hydrochloride (400 g, 2.51 mol) in pyridine (1500 mL) at 0° C. The reaction mixture was then stirred at 20° C. overnight. The mixture was concentrated in vacuum, diluted with DCM and washed with HCl (10%) three times. The combined organic layer was concentrated in vacuum and re-crystallized with DCM to afford N-(benzyloxy)-2-nitrobenzenesulfonamide (485 g, 62.6%) as a yellow solid.
Quantity
500 g
Type
reactant
Reaction Step One
Name
O-benzylhydroxylamine hydrochloride
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 96.4 g of O-benzylhydroxylamine in 80 ml of tetrahydrofuran was added to a solution of 86.8 g of o-nitrobenzenesulfonyl chloride in 400 ml of tetrahydrofuran at 5°-10°. After stirring at ambient temperature for 16 hours the solvent was evaporated. The residue was washed with water, filtered and dried to give 112.6 g of N-(phenylmethoxy)-2-nitrobenzenesulfonamide, m.p. 148°-151°.
Quantity
96.4 g
Type
reactant
Reaction Step One
Quantity
86.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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